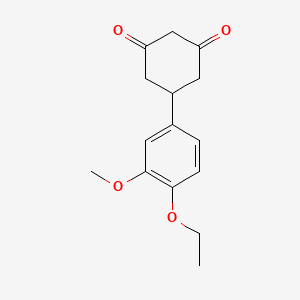

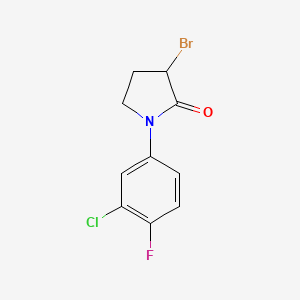

(3R,4R)-3-Bromo-4-fluoro-3,4-dimethylpyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-Bromo-4-fluoro-3,4-dimethylpyrrolidine;hydrochloride, also known as BFP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. BFP is a chiral compound with two stereoisomers, (3R,4R)-BFP and (3S,4S)-BFP, and the former has been found to exhibit promising biological activity.

Scientific Research Applications

Regioselectivity in Free Radical Bromination

The study by Thapa et al. (2014) discusses the regioselectivity observed in the free radical bromination of unsymmetrical dimethylpyridines. Although not directly related to "(3R,4R)-3-Bromo-4-fluoro-3,4-dimethylpyrrolidine;hydrochloride," understanding the regioselectivity in bromination reactions can provide valuable insights for synthetic applications involving brominated compounds (Thapa, Brown, Balestri, & Taylor, 2014).

Adsorption and Activation in Catalytic Reduction

Liu, Liu, and Li (2006) reviewed the selective catalytic reduction (SCR) of NO by NH3, including the adsorption and activation mechanisms involved. This study is relevant for understanding catalytic processes involving nitrogen and halogen-containing compounds, which could be applicable to the chemistry of "(3R,4R)-3-Bromo-4-fluoro-3,4-dimethylpyrrolidine;hydrochloride" (Liu, Liu, & Li, 2006).

Metallation of π-Deficient Heteroaromatic Compounds

Marsais and Quéguiner (1983) reviewed the metallation of π-deficient heteroaromatic compounds, focusing on the regioselectivity of such reactions. Although the specific compound is not discussed, the principles of metallation and regioselectivity are relevant for synthesizing and modifying halogenated pyrrolidines (Marsais & Quéguiner, 1983).

Electrochemical Surface Finishing and Energy Storage Technology

Tsuda, Stafford, and Hussey (2017) reviewed the use of room-temperature ionic liquids (RTILs) in electrochemical technology, including electroplating and energy storage. This research could offer a foundation for the electrochemical applications of bromo-fluorinated compounds (Tsuda, Stafford, & Hussey, 2017).

Practical Synthesis of Halogenated Biphenyls

Qiu et al. (2009) reported a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, which is a key intermediate for various pharmaceuticals. Understanding the synthesis of such halogenated compounds can provide insights into the synthetic routes for similar compounds, including "(3R,4R)-3-Bromo-4-fluoro-3,4-dimethylpyrrolidine;hydrochloride" (Qiu, Gu, Zhang, & Xu, 2009).

properties

IUPAC Name |

(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrFN.ClH/c1-5(7)3-9-4-6(5,2)8;/h9H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPYWSNBQZORNJ-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1(C)Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CNC[C@@]1(C)Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-3-Bromo-4-fluoro-3,4-dimethylpyrrolidine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2472352.png)

![(3,3-Difluorocyclobutyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2472355.png)

![3-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472356.png)

![N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2472359.png)

![4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole](/img/structure/B2472362.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2472363.png)

![1-(2-Methoxypyridin-4-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2472364.png)